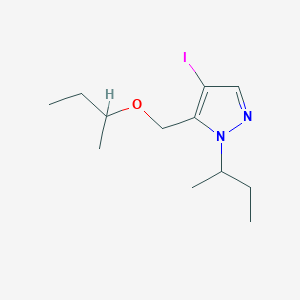

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a pyrazole compound typically consists of a five-membered ring with two nitrogen atoms. The specific substituents on the ring (in this case, sec-butoxymethyl and sec-butyl groups) can greatly influence the properties of the compound .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation . The specific reactions and products would depend on the conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole” would depend on its specific structure. Factors that could influence these properties include the size and nature of the substituents on the pyrazole ring .Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Derivatives : Novel 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6- dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones were synthesized using L-isoleucine methyl ester hydrochloride as the starting material. These compounds showed inhibitory activity against plant pathogenic fungi (Wang et al., 2015).

Characterization of Polynuclear Copper(I) Pyrazolate Complexes : The synthesis and characterization of new polynuclear copper(I) pyrazolate complexes were conducted. These complexes showed catalytic activity in the conversion of alkenes into cyclopropane derivatives (Maspero et al., 2003).

Development of New Ligands : A new tripodal ligand, 5-(bis(3,5-dimethyl- 1H -pyrazol-1-ylmethyl)amino)pentan-1-ol, was synthesized, exhibiting catalytic oxidative activities (Kodadi et al., 2008).

Biological and Antimicrobial Activities

Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microorganisms (Abdel-Gawad et al., 2003).

Antioxidant Activity : The antioxidant activity of pyrazole and pyrazolone derivatives was computationally investigated. The study provided insights into structural requirements for designing efficient antioxidants (Orabi et al., 2017).

Herbicidal and Pesticidal Applications

- Herbicidal Activity : Pyrazole benzophenone derivatives were synthesized and showed significant herbicidal activity, making them promising targets for herbicide discovery (Fu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the exploration of novel pyrazole-based compounds with potential applications in areas like medicine or materials science, and further investigations into the properties and reactivity of these compounds .

Properties

IUPAC Name |

1-butan-2-yl-5-(butan-2-yloxymethyl)-4-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21IN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRYLQSJJFTZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)I)COC(C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)